molecular formula C11H14N2O3S B3849945 2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol

2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol

Cat. No.: B3849945
M. Wt: 254.31 g/mol
InChI Key: BIXRCGUZVASSAG-UHFFFAOYSA-N
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Description

2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol is an organic compound that features a nitro group, a phenol group, and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol typically involves the reaction of 4-nitrophenol with thiomorpholine and formaldehyde. The reaction is carried out in methanol as a solvent. The mixture is heated and stirred under reflux conditions for an extended period to ensure complete reaction. After the reaction, the product is isolated through solvent extraction and purified using chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinone derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenol group can form hydrogen bonds with target proteins, influencing their activity. The thiomorpholine ring can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol
  • 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol

Uniqueness

2-Nitro-4-(thiomorpholin-4-ylmethyl)phenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to similar compounds. The combination of the nitro group, phenol group, and thiomorpholine ring makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

2-nitro-4-(thiomorpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-11-2-1-9(7-10(11)13(15)16)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXRCGUZVASSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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